Product packaging for Methyl (2E,4E,6Z)-decatrienoate(Cat. No.:)

Methyl (2E,4E,6Z)-decatrienoate

Cat. No.: B14809679
M. Wt: 180.24 g/mol
InChI Key: DLNQRJFVXCCDKL-SUTYWZMXSA-N
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Description

Contextualization of Semiochemicals in Interspecies Chemical Communication

Semiochemicals are organic compounds that organisms release to transmit information, influencing the behavior of other individuals. combirepel.com This chemical dialogue can occur between members of the same species (intraspecific) or between different species (interspecific). eolss.netncsu.edu The term "semiochemical" is derived from the Greek word "semeon," meaning "sign" or "signal," a term that has been in use since 1971. combirepel.com However, the study of these chemical cues dates back to the 1880s, long before their chemical nature was understood. combirepel.com

Semiochemicals are broadly categorized into two main groups:

Pheromones: These are used for intraspecific communication, mediating interactions such as mating, aggregation, and alarm signaling. eolss.netncsu.edu

Allelochemicals: These mediate interspecific interactions and are further divided based on which organism benefits from the chemical signal. ncsu.edu Allelochemicals include allomones (benefiting the emitter), kairomones (benefiting the receiver), and synomones (benefiting both). ncsu.eduwikipedia.org

Insects, in particular, have a heavy reliance on semiochemicals for a wide range of activities, from finding mates and food to avoiding predators. eolss.netwikipedia.org They detect these volatile compounds through specialized olfactory receptors, often located on their antennae. combirepel.com

Historical Discoveries and Initial Characterization of Methyl (2E,4E,6Z)-decatrienoate as a Biological Signal

The journey to understanding this compound as a key biological signal began with research into the chemical communication of the brown-winged green bug, Plautia stali. In 1995, a research group led by Sugie conducted pioneering work on the aggregation pheromone of this insect. google.com Their investigations revealed that the primary component of this pheromone was this compound. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O2 B14809679 Methyl (2E,4E,6Z)-decatrienoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

methyl (2E,4E,6E)-deca-2,4,6-trienoate

InChI

InChI=1S/C11H16O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h5-10H,3-4H2,1-2H3/b6-5+,8-7+,10-9+

InChI Key

DLNQRJFVXCCDKL-SUTYWZMXSA-N

Isomeric SMILES

CCC/C=C/C=C/C=C/C(=O)OC

Canonical SMILES

CCCC=CC=CC=CC(=O)OC

Origin of Product

United States

Advanced Synthetic Methodologies and Stereochemical Control of Methyl 2e,4e,6z Decatrienoate and Its Isomers

Modern Approaches to Stereoselective Synthesis of Conjugated Decatrienoates

The synthesis of specific isomers of conjugated decatrienoates like methyl (2E,4E,6Z)-decatrienoate requires precise control over the geometry of the carbon-carbon double bonds. Modern organic chemistry offers several powerful techniques to achieve this.

Exploitation of Wittig-Type Olefinations in Regioselective and Stereoselective Synthesis

The Wittig reaction is a cornerstone in the synthesis of alkenes, including conjugated systems found in decatrienoates. wikipedia.orgnih.govmasterorganicchemistry.comunigoa.ac.in This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). wikipedia.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction, meaning whether a (Z)-alkene (cis) or (E)-alkene (trans) is formed, can be influenced by the nature of the ylide. wikipedia.org

Stabilized Ylides : Ylides with electron-withdrawing groups (stabilized ylides) typically lead to the formation of (E)-alkenes with high selectivity. wikipedia.org

Unstabilized Ylides : Ylides without such stabilizing groups (unstabilized ylides) generally favor the formation of (Z)-alkenes. wikipedia.org

For the synthesis of this compound, a combination of Wittig-type reactions can be employed. For instance, a synthetic route might involve two Wittig reactions to construct the carbon backbone and establish the (2E,4E) configuration. google.com The Horner-Wadsworth-Emmons (HWE) reaction, a variation of the Wittig reaction using phosphonate (B1237965) esters, is also frequently used and often favors the formation of (E)-alkenes. The synthesis of all eight geometric isomers of methyl 2,4,6-decatrienoate has been achieved by strategically combining Wittig-type olefinations. researchgate.net

Application of Partial Hydrogenation Techniques (e.g., Lindlar Catalysis) for Specific Alkene Isomer Formation

To introduce the (Z) double bond at the 6-position, a common and effective strategy is the partial hydrogenation of a corresponding alkyne precursor. google.com The Lindlar catalyst, a palladium-based catalyst poisoned with lead and quinoline (B57606), is specifically designed for this purpose. wikipedia.orgiitk.ac.inpearson.com It selectively reduces alkynes to cis-alkenes without further reducing them to alkanes. wikipedia.orgpearson.comthieme-connect.demasterorganicchemistry.com

In a typical synthesis of this compound, a precursor containing a triple bond at the 6-position, methyl (2E,4E)-deca-2,4-dien-6-ynoate, is hydrogenated in the presence of a Lindlar catalyst. google.com This reaction selectively forms the desired (6Z) double bond, yielding the target compound. google.com The process requires careful control of reaction conditions, such as hydrogen pressure and temperature, to maximize the yield of the desired isomer and minimize over-reduction or other side reactions. google.com For instance, one documented procedure involves hydrogenating methyl (2E,4E)-deca-2,4-dien-6-ynoate in methanol (B129727) with a Lindlar catalyst and quinoline under hydrogen pressure, resulting in a 78% yield of this compound after purification. google.com

Palladium-Catalyzed Cross-Coupling Strategies for Highly Selective Isomer Production

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become powerful tools for constructing carbon-carbon bonds with high stereoselectivity. libretexts.orgyoutube.comnih.govresearchgate.net These reactions typically involve the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com

The Suzuki coupling is particularly useful for creating conjugated systems of alkenes. libretexts.org By carefully choosing the starting materials and reaction conditions, specific isomers of decatrienoates can be synthesized. The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.comnih.gov The versatility of this method allows for the coupling of various fragments, providing a convergent and flexible approach to complex molecules. While specific applications of Suzuki coupling for the direct synthesis of this compound are less commonly detailed in readily available literature compared to Wittig and hydrogenation methods, its principles are broadly applicable to the synthesis of conjugated polyenes. Other palladium-catalyzed reactions, such as the Sonogashira coupling, can be used to create the alkyne precursors necessary for subsequent partial hydrogenation. youtube.com

Considerations for Isomeric Purity and Separation in this compound Synthesis

Achieving high isomeric purity is a significant challenge in the synthesis of this compound. The presence of other geometric isomers can affect its biological activity. For example, while this compound is the aggregation pheromone for Plautia stali, other isomers like methyl (2Z,4E,6Z)-decatrienoate and methyl (2E,4Z,6Z)-decatrienoate also show attraction to the brown marmorated stink bug, Halyomorpha halys. researchgate.net

Synthetic routes often produce a mixture of isomers. For instance, a synthesis of the alkyne precursor for this compound via a Wittig reaction yielded the desired (2E,4E) isomer at 83% purity, with the remaining 17% being other isomers. google.com The final product after hydrogenation contained 78% of the target (2E,4E,6Z) isomer. google.com

Separating these closely related isomers can be difficult. Techniques like fractional distillation under reduced pressure and column chromatography on silica (B1680970) gel are commonly employed. google.comresearchgate.net The separation of 2E and 2Z unsaturated esters on silica gel is noted to be relatively straightforward, which is an advantage in synthetic strategies that produce mixtures of these isomers at an early stage. researchgate.net For more challenging separations, advanced chromatographic techniques like liquid-liquid chromatography (LLC), including centrifugal partition chromatography (CPC), offer powerful solutions for purifying isomers on a preparative scale. rotachrom.com

Furthermore, this compound is known to be unstable, especially when exposed to daylight, and can readily isomerize to form complex mixtures. medchemexpress.comresearchgate.net This instability necessitates careful handling and storage of the purified compound to maintain its isomeric integrity. medchemexpress.com

Biogenic Origin and Natural Occurrence Beyond Insect Systems

While this compound is well-known as an insect pheromone, its presence is not exclusive to the animal kingdom. google.com An interesting and unexpected discovery revealed that this compound is a methylated product of conjugated fatty acids found in the latex of Euphorbia lathyris, a species of spurge. google.com This finding highlights that the biosynthetic pathways for such compounds are not limited to insects and can be found in plants as well.

Biological Functions and Interspecific Interactions of Methyl 2e,4e,6z Decatrienoate

Role as an Aggregation Pheromone in Hemipteran Species

Identification and Function in Plautia stali (Brown-Winged Green Bug)

Methyl (2E,4E,6Z)-decatrienoate has been identified as the primary component of the aggregation pheromone produced by males of the brown-winged green bug, Plautia stali. jst.go.jpresearchgate.net This compound is responsible for attracting both male and female adult P. stali to a specific location, a phenomenon crucial for mating and other social behaviors. jst.go.jp The identification of this pheromone was achieved through the analysis of volatiles collected from adult males, which demonstrated attraction in field tests. jst.go.jp Subsequent chemical analysis, including gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, confirmed the structure of the active compound. jst.go.jp The synthesis of this compound and subsequent field trials verified its attractiveness to P. stali. jst.go.jp This pheromone is a key factor in the formation of large aggregations of these bugs, which can lead to significant crop damage, particularly in orchards. researchgate.net

Synergistic Effects in Multi-Component Pheromone Blends

Research has revealed that the effectiveness of this compound in attracting Halyomorpha halys is significantly enhanced when combined with the bug's own aggregation pheromone. The aggregation pheromone of H. halys is a mixture of (3S,6S,7R,10S)-10,11-epoxy-1-bisabolen-3-ol and (3R,6S,7R,10S)-10,11-epoxy-1-bisabolen-3-ol. oup.comnih.govresearchgate.net

Field trials have consistently demonstrated a synergistic effect when lures containing both the H. halys pheromone and this compound (MDT) are used. usda.govoup.comnih.govresearchgate.net Traps baited with this combination capture significantly more adult and nymphal H. halys than traps with either lure alone. oup.comnih.govresearchgate.netbioone.org The synergistic effect has been quantified, with combined lures catching 1.9 to 3.2 times more adults and 1.4 to 2.5 times more nymphs than what would be expected from the additive effects of the individual lures. oup.comnih.govresearchgate.net This powerful synergy provides a more effective and practical tool for the season-long monitoring and potential control of this invasive pest. oup.comnih.gov

Interestingly, the attraction of H. halys to MDT alone can vary seasonally, with increased attraction observed in the autumn for both adults and nymphs. nih.govresearchgate.net However, the combination of the two pheromones provides a consistently strong attraction throughout the season. nih.govresearchgate.net The robustness of this synergistic attraction is further highlighted by the fact that even when using a mixture of stereoisomers of the H. halys pheromone, the addition of MDT still results in significantly higher capture rates. oup.comnih.gov

Table 1: Species Attracted to this compound

SpeciesCommon NameRole of Compound
Plautia staliBrown-Winged Green BugAggregation Pheromone
Halyomorpha halysBrown Marmorated Stink BugKairomone (Cross-Attractant)
Acrosternum hilareGreen Stink BugKairomone (Cross-Attractant)

Table 2: Synergistic Effect of Pheromone Combination on Halyomorpha halys Attraction

Lure CombinationTarget Life StageIncrease in Capture (vs. Additive Effect)
H. halys Pheromone + MDTAdults1.9 - 3.2 times
H. halys Pheromone + MDTNymphs1.4 - 2.5 times

Synergism with Halyomorpha halys Aggregation Pheromone Components

This compound, often abbreviated as MDT, demonstrates a significant synergistic effect when combined with the aggregation pheromone of the brown marmorated stink bug (Halyomorpha halys). nih.govoup.comresearchgate.net While MDT is the aggregation pheromone of another Asian stink bug, Plautia stali, it has been found to be attractive to H. halys. oup.comusda.gov However, its efficacy is greatly enhanced when used in conjunction with the specific pheromones produced by H. halys males. nih.govoup.com

The male-produced aggregation pheromone for H. halys is a mixture of two stereoisomers: (3S,6S,7R,10S)-10,11-epoxy-1-bisabolen-3-ol and (3R,6S,7R,10S)-10,11-epoxy-1-bisabolen-3-ol. nih.govoup.comoup.com Field studies conducted in Maryland and West Virginia utilizing black pyramid traps have shown that lures containing both the H. halys pheromone and MDT attracted significantly more adult and nymphal stink bugs than traps baited with either component alone. nih.govoup.comresearchgate.net

The combined lures acted synergistically, resulting in captures that exceeded the expected additive effect of the individual lures. nih.govoup.comresearchgate.net Throughout a season, these synergistic lures captured 1.9 to 3.2 times more adults and 1.4 to 2.5 times more nymphs than the sum of the individual components would predict. nih.govoup.comusda.govoup.com This enhanced attraction was observed for both male and female H. halys without significant differences in capture patterns between the sexes. nih.govresearchgate.net Interestingly, the presence of other, non-active stereoisomers of 10,11-epoxy-1-bisabolen-3-ol in the pheromone lure did not appear to inhibit the synergistic attraction. nih.govoup.com

On its own, MDT's attractiveness to adult H. halys is not significant for most of the growing season. nih.govoup.comresearchgate.net However, its appeal to both adults and, most notably, nymphs, increases in the autumn. nih.govoup.comresearchgate.net The combination of the species-specific aggregation pheromone with MDT provides a potent, season-long attractant for monitoring and managing this invasive pest. nih.govoup.com

Table 1: Synergistic Effect of Combined Lures on Halyomorpha halys Captures

Life Stage Increase in Capture Rate (vs. Additive Expectation)
Adults 1.9 - 3.2 times

This table summarizes the synergistic increase in trap captures when this compound is combined with the H. halys aggregation pheromone, based on season-long field studies. nih.govusda.gov

Kairomonal Exploitation by Natural Enemies and Associated Organisms

Attraction of Tachinid Parasitoids (e.g., Euclytia flava)

The chemical signals produced by stink bugs, including pheromones, are often exploited by their natural enemies as kairomones to locate their hosts. nih.gov this compound and its isomers are key examples of such kairomonal cues for certain parasitoids. The tachinid fly, Euclytia flava, a known parasitoid of stink bugs, is attracted to methyl 2,4,6-decatrienoate isomers. researchgate.net

Tachinid flies commonly use the pheromones and allomones of Pentatomidae to find hosts. nih.gov Field experiments have verified that E. flava exploits these chemical cues. researchgate.net While research has specifically highlighted the attraction of E. flava to the methyl (E,Z,Z)-2,4,6-decatrienoate isomer, this parasitoid is considered a generalist that responds to the pheromones of various stink bug species. researchgate.net Given that H. halys is strongly attracted to this compound, the fly's attraction to the broader class of these isomers indicates a host-finding strategy guided by these compounds. researchgate.net

Research suggests the existence of distinct "kairomone strains" within the E. flava population, which appear to be adapted to the specific pheromone blends of different host stink bugs. nih.gov This indicates an evolved specialization where populations of the parasitoid become more attuned to the chemical signals of locally abundant and suitable hosts. nih.govresearchgate.net The attraction of E. flava to traps baited with these synthetic pheromones provides evidence of this kairomonal relationship. researchgate.net

Table 2: Organisms Involved in Kairomonal Interaction

Compound Class Emitting/Attracted Organism Role of Compound Exploiting Organism Type of Interaction

This table outlines the kairomonal relationship where the stink bug pheromone is exploited by a parasitoid fly for host location. nih.govresearchgate.net

Molecular and Neurophysiological Mechanisms of Methyl 2e,4e,6z Decatrienoate Perception

Identification and Functional Characterization of Insect Chemosensory Proteins (CSPs)

Chemosensory proteins (CSPs) are soluble proteins found in the sensory tissues of various insect species and are thought to be integral to chemical communication. nih.govnih.gov In the highly invasive pest Halyomorpha halys, the physiological roles of CSPs are an area of active research. nih.govfrontiersin.org Studies have focused on specific CSPs to determine their involvement in olfactory perception. nih.gov

Ligand-Binding Studies of Methyl (2E,4E,6Z)-decatrienoate with HhalCSP15 in Halyomorpha halys

Research has specifically investigated the chemosensory protein HhalCSP15 in the brown marmorated stink bug, Halyomorpha halys. nih.govnih.gov Expression analysis through reverse transcription PCR (RT-PCR) and quantitative real-time PCR (qRT-PCR) has shown that HhalCSP15 is abundantly present in the antennae of nymphs, as well as both male and female adults, suggesting its participation in the chemosensory process. nih.govfrontiersin.org

To understand the specific function of HhalCSP15, fluorescence competitive binding assays were conducted. These experiments tested the binding ability of 43 different natural compounds to this protein. nih.gov The results revealed that only three of these compounds demonstrated binding capabilities. nih.govnih.gov Among these, this compound (EEZ-MDT) exhibited the strongest binding affinity. nih.gov

The binding affinities, represented by the inhibition constant (Ki), were determined for the three successful ligands. nih.gov These findings indicate a specific interaction between HhalCSP15 and this compound, suggesting a role for this protein in the detection of this particular host-related volatile. nih.govnih.gov

Table 1: Ligand-Binding Affinities to HhalCSP15

Compound Inhibition Constant (Ki) in μM
This compound 9.6 ± 0.8
cis-3-hexen-1-yl benzoate 10.5 ± 0.4
β-ionone 11.9 ± 0.6

Data sourced from fluorescence competitive binding assays. nih.govnih.gov

Electrophysiological Responses of Insect Olfactory Systems to this compound

The binding of an odorant molecule to a chemosensory protein is the initial step in a cascade of events that leads to an electrical signal being sent to the insect's brain. Electroantennography (EAG) is a technique used to measure the electrical responses of an insect's entire antenna to a specific chemical stimulus. nih.gov

In the case of Halyomorpha halys, the electrophysiological activities of the ligands that showed binding affinity to HhalCSP15 were further investigated using EAG. nih.govnih.gov These experiments confirmed that this compound elicits an electroantennogram response in H. halys. weebly.com This finding provides a direct link between the molecular binding event and a physiological response in the insect's olfactory system, further supporting the role of this compound as a behaviorally relevant compound for this species. nih.govweebly.com

Computational Molecular Docking Analysis of Ligand-Protein Interactions

To gain a deeper understanding of the binding mechanism at the molecular level, computational molecular docking analyses have been performed. nih.govnih.gov This in-silico method predicts the preferred orientation of a ligand when it is bound to a protein, as well as the binding affinity.

Docking analysis of this compound with HhalCSP15 supported the experimental findings from the fluorescence binding assays. nih.govnih.gov The computational models illustrated a favorable interaction between the ligand and the protein's binding pocket, corroborating the experimentally determined affinity. nih.gov This multi-faceted approach, combining in-vitro binding assays, in-vivo electrophysiology, and in-silico modeling, provides a comprehensive picture of the initial stages of this compound perception in Halyomorpha halys.

Ecological Dynamics and Research Applications in Integrated Pest Management Ipm

Behavioral Responses of Target and Non-Target Organisms to Methyl (2E,4E,6Z)-decatrienoate

This compound is the aggregation pheromone of the brown-winged green bug, Plautia stali. medchemexpress.comcaltagmedsystems.co.uk However, its influence extends beyond this species, eliciting behavioral responses in a range of other insects, including both pest and beneficial species.

Seasonal Variation in Attractiveness and Insect Phenology

The attractiveness of this compound to the invasive brown marmorated stink bug (Halyomorpha halys) has been a key area of study. Traps baited with this compound are effective for season-long monitoring of H. halys, capturing both adult and nymphal stages. researchgate.net Research conducted over entire seasons has demonstrated that the response of H. halys to lures containing this compound can be tracked throughout their active period. researchgate.net The capture of different life stages, from nymphs to adults, indicates that the compound's attractiveness is relevant across the insect's seasonal development, or phenology.

Impact of Geometric Isomerization on Attractant Longevity and Field Efficacy

A significant challenge in the use of this compound is its instability. When exposed to daylight in field trapping solutions or on dispensers, it can readily isomerize, forming a complex mixture of its geometric isomers. medchemexpress.comresearchgate.net This photochemical instability raises concerns about the stability and longevity of lures, as the chemical composition can change over time. researchgate.net

Interestingly, studies have shown that this isomerization does not necessarily reduce its effectiveness for trapping H. halys. Research has demonstrated that preventing the isomerization of this compound in dispensers was not essential for the successful field trapping of H. halys males, females, and nymphs. researchgate.net In fact, evidence suggests that traps baited with other isomers, such as methyl (2Z,4E,6Z)-decatrienoate and methyl (2E,4Z,6Z)-decatrienoate, or even mixtures of isomers, are also attractive to H. halys. researchgate.net This suggests a degree of flexibility in the chemical signal recognized by this particular species.

Research on Trap-Based Monitoring Systems for Pest Surveillance

The discovery of this compound's attractiveness to various pest species has spurred research into optimizing trap-based monitoring systems for effective pest surveillance.

Design and Evaluation of Lure Formulations for Enhanced Efficacy

The delivery substrate for the lure has also been a subject of investigation. Studies have compared different types of dispensers, such as experimental polyethylene (B3416737) vials, with standard lure dispensers to determine the most effective release mechanism. researchgate.netresearchgate.net Furthermore, the inclusion of other related compounds, like ethyl (2E,4E,6Z)-decatrienoate (EDT), has been explored for its potential to enhance captures when combined with existing pheromone lures. researchgate.net

Below is a table summarizing lure formulation research findings for Halyomorpha halys:

Lure Component Finding Implication
Pheromone (PHER) Loading Rate Has a greater impact on overall trap captures compared to MDT loading. Higher PHER loading leads to more captures.
This compound (MDT) Loading Rate Increased MDT loading can offset lower PHER loading. Allows for more cost-effective lure production.
Ethyl (2E,4E,6Z)-decatrienoate (EDT) Numerically increased captures when added at a high rate, but not always significantly more than standard PHER and MDT lures. Shows promise for enhancing lure attractiveness.
Polyethylene Vial Dispensers Did not outperform standard lure dispensers; trap captures were often lower. Standard dispensers remain the more effective option.

Comparative Studies of Species-Specific and Cross-Species Monitoring Outcomes

This compound exhibits a notable degree of cross-species attractiveness. While it is the pheromone of Plautia stali, it is also a powerful attractant for the invasive Halyomorpha halys. researchgate.netnih.gov This cross-attraction is significant for IPM, as a single lure can potentially be used to monitor multiple pest species.

Beyond these two species, various isomers of methyl 2,4,6-decatrienoate have been found to attract other stink bugs, such as Acrosternum hilare, even though this species does not appear to produce these compounds itself. nih.gov This suggests that some stink bugs may use the pheromones of other species as kairomones to locate resources or for other ecological purposes. nih.gov

The attractant is not limited to pests; it also draws in non-target organisms, including beneficial insects. For instance, the tachinid fly, Euclytia flava, a parasitoid of stink bugs, is known to exploit methyl (E,Z,Z)-2,4,6-decatrienoate as a kairomone to find its hosts. nih.gov

The following table details the species known to be attracted to this compound and its isomers:

Species Order/Family Role/Common Name Type of Attraction
Plautia stali Hemiptera: Pentatomidae Brown-winged green bug Pheromone
Halyomorpha halys Hemiptera: Pentatomidae Brown marmorated stink bug Attractant/Kairomone
Acrosternum hilare Hemiptera: Pentatomidae Green stink bug Attractant
Thyanta spp. Hemiptera: Pentatomidae Stink bugs Attracted to isomers
Euclytia flava Diptera: Tachinidae Parasitoid fly Kairomone
Riptortus clavatus Hemiptera: Alydidae Bean bug Attractant
Gymnosoma rotundatum Diptera: Tachinidae Parasitoid fly Attractant

Potential Contributions to Attract-and-Kill Strategies within Sustainable IPM Frameworks

The potent attractive properties of this compound make it a valuable component for "attract-and-kill" strategies within sustainable IPM programs. researchgate.net By luring pests to a specific location, they can be eliminated with a targeted application of insecticide or a physical trap, reducing the need for broad-spectrum pesticide applications across an entire field. researchgate.net

The use of pheromone-baited traps for monitoring allows for more precise timing of insecticide applications, triggering them only when pest populations reach a certain threshold. researchgate.net This approach can significantly reduce the number of insecticide treatments needed, leading to both economic and environmental benefits. researchgate.net By minimizing insecticide use, these strategies also help to conserve natural enemies of pests, such as parasitoids and predators, further promoting a balanced and sustainable agricultural ecosystem. scentry.com The refinement of lures to be more cost-effective and attractive enhances the feasibility and adoption of these semiochemical-based management tactics. researchgate.net

Advanced Analytical Methodologies for the Characterization of Methyl 2e,4e,6z Decatrienoate in Biological and Environmental Samples

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including the precise determination of stereochemistry in isomers of Methyl decatrienoate. While GC-MS can separate isomers, NMR provides detailed information about the connectivity of atoms and their spatial relationships, which is essential for confirming the (2E,4E,6Z) configuration.

In the synthesis of Methyl (2E,4E,6Z)-decatrienoate, NMR analysis, specifically two-dimensional techniques like Correlation Spectroscopy (COSY), was used to definitively confirm the chemical structure of the active compound. researchgate.net COSY experiments reveal proton-proton couplings, allowing chemists to trace the connections through the carbon chain and establish the geometry around the double bonds.

The Pherobase, a comprehensive database of pheromones and semiochemicals, lists NMR as a key analytical method for the characterization of this compound, referencing foundational work on its isomers. pherobase.com The chemical shifts (δ) and coupling constants (J) of the vinyl protons are particularly diagnostic for assigning the E and Z configurations of the double bonds.

Table 2: Representative ¹H-NMR Data for Alkene Protons in Decatrienoate Isomers This table illustrates typical chemical shift and coupling constant ranges for assigning double bond geometry. Specific values for this compound would be found in dedicated spectroscopic studies.

ProtonTypical Chemical Shift (δ, ppm)Typical Coupling Constant (J, Hz)Implication
H-2 (trans)~5.8J(H2-H3) ≈ 15trans (E) configuration at C2-C3
H-3 (trans)~7.3J(H2-H3) ≈ 15trans (E) configuration at C2-C3
H-6 (cis)~5.6J(H6-H7) ≈ 10-12cis (Z) configuration at C6-C7
H-7 (cis)~6.0J(H6-H7) ≈ 10-12cis (Z) configuration at C6-C7
CH₃ (ester)~3.7N/AMethyl ester group proton signal

High-Performance Liquid Chromatography (HPLC) for Purification and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, purification, and analysis of non-volatile or thermally labile compounds. theanalyticalscientist.com It is particularly valuable for isolating specific isomers from complex mixtures, a common challenge in the synthesis and handling of this compound. medchemexpress.com

The separation of fatty acid methyl ester isomers by HPLC often utilizes columns with special selectivity. theanalyticalscientist.comresearchgate.net Argentation chromatography, which uses silver ions incorporated into the stationary phase (e.g., AgNO₃-silica gel), is a classic and effective method for separating unsaturated compounds based on the number, position, and geometry of their double bonds. google.comresearchgate.net A patent for the production of this compound explicitly mentions the use of AgNO₃-silica gel column chromatography to purify the final product to a high degree (92% purity). google.com

For particularly challenging separations of very similar isomers, such as those encountered with fatty acid methyl esters, coupling multiple UHPLC (Ultra-High-Performance Liquid Chromatography) columns can be employed to increase the total column length and thereby enhance resolution. theanalyticalscientist.com Furthermore, reversed-phase HPLC, often coupled with mass spectrometry (LC-MS), provides a robust method for analyzing complex lipid mixtures. An HPLC method using an acetonitrile (B52724) mobile phase with Atmospheric Pressure Chemical Ionization (APCI)-MS/MS has been shown to be effective in locating the double and triple bonds within fatty acid methyl esters. nih.gov

Table 3: HPLC Systems for Isomer Separation of Decatrienoate Analogs This table summarizes different HPLC approaches applicable to the separation and purification of Methyl decatrienoate isomers based on published methodologies for similar compounds.

HPLC ModeStationary PhaseMobile Phase ExampleDetectionApplication
Argentation ChromatographyAgNO₃-impregnated Silica (B1680970) GelHexane/Ethyl Acetate gradientUVPurification and separation based on double bond configuration. google.com
Reversed-Phase HPLCC18 (e.g., YMC-Triart C18 ExRS)Acetonitrile/WaterUV, MSSeparation of hydrophobic isomers. theanalyticalscientist.com
Reversed-Phase HPLC/APCI-MSC18Acetonitrile/WaterAPCI-MS/MSStructural elucidation, pinpointing double bond locations. nih.gov
Chiral ChromatographyPolysaccharide-based Chiral Stationary Phase (CSP)Heptane/IsopropanolUV, Circular DichroismSeparation of enantiomers (if a chiral center were present). nih.gov

Future Directions in Methyl 2e,4e,6z Decatrienoate Research

Elucidation of Comprehensive Biosynthetic Pathways in Producing Organisms

A significant knowledge gap exists regarding the precise biosynthetic pathway of Methyl (2E,4E,6Z)-decatrienoate in producing organisms like Plautia stali. While it is generally understood that many insect pheromones are derived from fatty acid metabolism, the specific enzymatic steps leading to this conjugated trienoate ester remain largely uncharacterized.

Future research should prioritize the elucidation of this pathway, which likely involves a series of modifications to common fatty acid precursors. Key areas of investigation will include:

Identification of Precursor Molecules: Determining the initial fatty acid substrate that enters the pheromone-producing pathway.

Characterization of Desaturases and Elongases: Identifying the specific enzymes responsible for introducing the three double bonds in the correct positions and configuration, and for achieving the C10 carbon chain length.

Methyltransferase Identification: Pinpointing the enzyme that catalyzes the final methylation step to form the methyl ester.

A combination of transcriptomic analysis of the pheromone glands, gene silencing techniques (e.g., RNA interference), and heterologous expression of candidate genes in systems like yeast will be instrumental in unraveling this complex pathway. Understanding the biosynthesis is not only of fundamental scientific interest but also opens avenues for biotechnological production of this semiochemical.

Investigation of Receptor Binding Specificity and Signal Transduction Mechanisms

The perception of this compound by insects is a critical step in eliciting a behavioral response. The initial interaction involves the binding of the pheromone molecule to specific proteins in the insect's antennae. Research has begun to shed light on this process, but a comprehensive understanding is still lacking.

A study on the brown marmorated stink bug, Halyomorpha halys, has identified a specific chemosensory protein, HhalCSP15, which is enriched in the antennae of both nymphs and adults. nih.gov This protein has been shown to bind to this compound with a notable affinity.

LigandBinding Affinity (Ki in µM)
This compound9.6 ± 0.8
β-ionone11.9 ± 0.6
cis-3-hexen-1-yl benzoate10.5 ± 0.4

Data from fluorescence competitive binding assays with HhalCSP15. nih.gov

Future research should aim to:

Identify the Specific Odorant Receptors (ORs): While chemosensory proteins are involved in solubilizing and transporting odorants, it is the odorant receptors located on the dendrites of olfactory neurons that are responsible for initiating the neural signal. Identifying the specific ORs that are activated by this compound is a crucial next step.

Map the Signal Transduction Cascade: Once the receptor is activated, a cascade of intracellular events leads to the generation of an electrical signal that is transmitted to the brain. Elucidating this signal transduction pathway will provide a complete picture of how the chemical signal is converted into a behavioral response.

Investigate Receptor Specificity Across Species: Understanding why this compound is attractive to multiple species, including non-producing ones, requires a comparative analysis of their respective receptor systems.

These investigations will be vital for developing more species-specific and effective pest management tools and for understanding the evolution of chemical communication in insects.

Development of Novel Semiochemical-Based Strategies for Pest Management and Conservation Entomology

The established attractant properties of this compound have already led to its use in monitoring invasive species like H. halys. However, its full potential in integrated pest management (IPM) and conservation is yet to be realized.

Future development in this area should focus on:

Attract-and-Kill and Mass Trapping Technologies: Moving beyond simple monitoring, research is needed to optimize "attract-and-kill" strategies, where the attractant is combined with a killing agent, and mass trapping systems to directly reduce pest populations. The synergistic effect observed when this compound is combined with the aggregation pheromone of H. halys offers a powerful tool for these approaches.

Mating Disruption: Investigating the potential of releasing high concentrations of the compound to disrupt the chemical communication of target pests, thereby preventing them from finding mates.

Conservation Entomology: The fact that this semiochemical also attracts native, non-target insects, including beneficial parasitoids, opens up possibilities in conservation. Research could explore its use in monitoring populations of beneficial insects or in attracting them to areas where their pest control services are needed. For example, the tachinid fly, Euclytia flava, a parasitoid of stink bugs, is known to be attracted to isomers of methyl 2,4,6-decatrienoate.

Broader Ecological Impact Assessments on Biodiversity and Ecosystem Services

The use of a powerful, semi-specific attractant like this compound in the environment necessitates a thorough understanding of its ecological footprint. The attraction of non-target organisms is a key aspect that requires careful consideration.

Future research in this domain should include:

Comprehensive Non-Target Species Inventories: Systematically identifying the full range of species, beyond the primary target pests, that are attracted to this compound in different geographical regions. This should include other herbivores, predators, and parasitoids.

Population-Level Effects on Non-Target Organisms: Assessing whether the widespread use of this attractant in trapping systems could have unintended negative consequences on the populations of non-target native species, including beneficial insects.

Impact on Ecosystem Services: Evaluating the net effect on ecosystem services. For instance, while the removal of a pest species is a positive outcome, the inadvertent removal of beneficial parasitoids could disrupt natural biological control, an important ecosystem service. Conversely, the attraction of parasitoids could be harnessed to enhance this service.

Q & A

Q. What experimental designs are recommended for evaluating the electrophysiological activity of Methyl (2E,4E,6Z)-decatrienoate across insect life stages?

  • Methodology : Use electroantennography (EAG) to measure responses in nymphs, females, and males of target species (e.g., Halyomorpha halys). demonstrates that EAG responses vary significantly by life stage, with nymphs showing higher sensitivity to this compound compared to adults in some cases. Ensure controlled environmental conditions (e.g., temperature, humidity) and standardized stimulus delivery systems to reduce variability .

Q. How should solubility challenges of this compound be addressed in formulation for bioassays?

  • Methodology : Prepare stock solutions in DMSO (50–100 mg/mL) and dilute with solvents like PEG300 or corn oil for in vivo studies. For aqueous formulations, use suspending agents such as 0.5% CMC-Na. provides validated protocols for dissolving thermally unstable compounds, emphasizing sequential addition of solvents (e.g., DMSO → PEG300 → Tween 80 → saline) to maintain stability and avoid precipitation .

Q. What are the key considerations for synthesizing this compound with high stereochemical purity?

  • Methodology : Follow stereoselective synthesis routes (e.g., Wittig condensation) and validate geometric isomer ratios using GC-MS or HPLC. and highlight its thermal instability, requiring low-temperature storage (-20°C to -80°C) and inert atmospheres during synthesis to prevent isomerization .

Advanced Research Questions

Q. How does this compound act as a synergist for aggregation pheromones in invasive stink bug management?

  • Methodology : Combine it with species-specific pheromones (e.g., H. halys aggregation pheromone) in dual-lure traps. and show synergistic effects increase adult captures by 2–20× compared to single-component lures. Optimize release rates using slow-release dispensers (e.g., rubber septa) and validate field efficacy through dose-response trials across seasons .

Q. What statistical approaches are robust for analyzing dose-dependent responses in trap captures?

  • Methodology : Apply log-transformation to non-normal count data and use linear mixed models with random effects for site variability. recommends Tukey’s HSD post hoc tests for pairwise comparisons and linear regression for dose-response curves, adjusting for spatial heterogeneity in pest density .

Q. How do seasonal and species-specific factors influence the cross-attraction of this compound?

  • Methodology : Conduct comparative field trials with congeneric species (e.g., Thyanta perditor vs. Plautia stali). and note that attraction in H. halys adults is seasonally limited (late season), while nymphs respond year-round. Monitor temperature-dependent volatility and synergism with sesquiterpenes (e.g., α-curcumene) in non-target species .

Q. What are the contradictions between laboratory EAG data and field trap efficacy for this compound?

  • Analysis : Laboratory EAG ( ) may overestimate field efficacy due to environmental interference (e.g., competing volatiles, wind dispersion). and emphasize the need for "blend-and-test" approaches, integrating visual stimuli (e.g., black pyramid traps) and co-synergists to bridge lab-field gaps .

Q. How can this compound improve surveillance in low-density pest populations?

  • Methodology : Deploy high-dose lures (20 mg pheromone + 200 mg this compound) in perimeter traps. demonstrates sensitivity in detecting early infestations, even at 10-m spacing. Pair with real-time PCR or eDNA tools for molecular confirmation of low-abundance populations .

Key Research Gaps

  • Thermal Stability : Develop encapsulation methods to mitigate isomerization during field deployment .
  • Non-Target Attraction : Screen for ecological risks in sympatric species (e.g., Chinavia hilaris) .

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